1-(Trifluoroacetyl)azepan-2-one
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Overview
Description
1-(Trifluoroacetyl)azepan-2-one is a chemical compound that belongs to the class of azepanones, which are seven-membered lactams. This compound is characterized by the presence of a trifluoroacetyl group attached to the nitrogen atom of the azepan-2-one ring. The trifluoroacetyl group imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Trifluoroacetyl)azepan-2-one can be synthesized through several methods. One common approach involves the reaction of azepan-2-one with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the desired product with high purity .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoroacetyl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a trifluoromethyl group.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetyl oxides, while reduction can produce trifluoromethyl derivatives .
Scientific Research Applications
1-(Trifluoroacetyl)azepan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe due to its unique chemical properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Trifluoroacetyl)azepan-2-one involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also participate in nucleophilic substitution reactions, altering the function of biological molecules .
Comparison with Similar Compounds
Azone® (1-dodecylazacycloheptan-2-one): Known for its use as a penetration enhancer in transdermal drug delivery.
Caprolactam (Azepan-2-one): Widely used in the production of Nylon 6.
Laurocapram: Another penetration enhancer with a similar structure to Azone®
Uniqueness: 1-(Trifluoroacetyl)azepan-2-one is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring specific chemical interactions .
Properties
CAS No. |
74681-69-9 |
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Molecular Formula |
C8H10F3NO2 |
Molecular Weight |
209.17 g/mol |
IUPAC Name |
1-(2,2,2-trifluoroacetyl)azepan-2-one |
InChI |
InChI=1S/C8H10F3NO2/c9-8(10,11)7(14)12-5-3-1-2-4-6(12)13/h1-5H2 |
InChI Key |
QBSPKKRYZNUYKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)N(CC1)C(=O)C(F)(F)F |
Origin of Product |
United States |
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